1-Ethoxy-2-methylcyclohexane-1-carboxylic acid
Description
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-ethoxy-2-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-3-13-10(9(11)12)7-5-4-6-8(10)2/h8H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
GQGRANWPOFWETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCCC1C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Ethoxy-2-methylcyclohexane-1-carboxylic acid typically involves functionalization of cyclohexane derivatives to introduce the ethoxy and carboxylic acid groups at the 1-position and a methyl group at the 2-position. The key challenges include regioselective substitution and maintaining stereochemical integrity.
Route via Alkylation of Cyclohexanone Derivatives
One common preparative approach starts from 2-methylcyclohexanone , which undergoes nucleophilic addition and subsequent oxidation or hydrolysis steps to yield the target acid:
- Step 1: Reaction of 2-methylcyclohexanone with ethanol under acidic conditions to form the ethoxy-substituted intermediate, typically via an acetal or hemiacetal intermediate.
- Step 2: Oxidation or carboxylation at the 1-position to convert the aldehyde or alcohol intermediate to the carboxylic acid.
This method parallels the synthesis of related compounds such as 1-ethoxy-2-methylcyclohexane-1-carbaldehyde, where the aldehyde intermediate is isolated before further oxidation to the acid.
Malonic Ester Synthesis Adaptation for Cyclohexane Carboxylic Acids
The malonic ester synthesis is a classical method for preparing substituted carboxylic acids and can be adapted for cyclohexane derivatives:
- Step 1: Diethyl malonate is deprotonated with sodium ethoxide to form an enolate ion.
- Step 2: Alkylation with an appropriate alkyl halide (e.g., 2-methylcyclohexyl halide) introduces the cyclohexane moiety.
- Step 3: Hydrolysis and decarboxylation yield the substituted cyclohexanecarboxylic acid.
This method allows introduction of substituents at the alpha position relative to the carboxyl group and can be tuned to incorporate the ethoxy substituent via subsequent functional group transformations.
Catalytic Hydrogenation and Functional Group Transformation
Patent literature describes processes involving hydrogenation of cyclohexanecarboxylic acid derivatives to produce hydroxymethylcyclohexane compounds, which can be further modified to introduce ethoxy groups and methyl substituents:
- Hydrogenation is performed in batch or continuous reactors with metal catalysts (e.g., palladium, nickel).
- Reaction conditions vary: temperature ranges from 50 to 150 °C, hydrogen pressure from 1 to 10 atm, and reaction times from 0.5 to 20 hours.
- Solvents such as tertiary cyclic amides or ethyl-substituted amides can be used to optimize selectivity and yield.
- The process can be coupled with separation and recycling of solvents and catalysts to improve efficiency.
Ethoxy Group Introduction via Acid-Catalyzed Alcoholysis
The ethoxy substituent at the 1-position is commonly introduced by acid-catalyzed reaction of the corresponding aldehyde or ketone intermediate with ethanol :
- Under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid), ethanol reacts with the carbonyl group to form the ethoxy-substituted hemiacetal or acetal.
- This reaction is reversible and requires careful control of reaction time and temperature to maximize yield.
- The intermediate can then be oxidized or hydrolyzed to yield the carboxylic acid functional group.
This approach is supported by synthetic routes for related aldehyde compounds such as 1-ethoxy-2-methylcyclohexane-1-carbaldehyde.
Comparative Data Table of Preparation Methods
Mechanistic Insights and Reaction Conditions
- The acid-catalyzed formation of ethoxy substituent proceeds via protonation of the carbonyl oxygen, nucleophilic attack by ethanol, and stabilization of the hemiacetal or acetal intermediate.
- The malonic ester synthesis involves formation of an enolate ion stabilized by two carbonyl groups, which undergoes nucleophilic substitution with an alkyl halide, followed by hydrolysis and decarboxylation.
- Catalytic hydrogenation reduces carboxylic acid groups or aromatic precursors to hydroxyl or alkyl derivatives, which can be further functionalized.
- Reaction parameters such as temperature, pressure, catalyst type, and solvent choice critically influence yield and selectivity.
Research Discoveries and Applications Related to Preparation
- Recent studies emphasize scalable and green chemistry approaches for cyclohexane carboxylic acid derivatives, focusing on catalyst recycling and solvent recovery to reduce waste.
- The acid-catalyzed ethoxy group introduction is a versatile method applicable to a range of cyclohexane derivatives, enabling fine-tuning of substituent patterns for medicinal chemistry applications.
- Adaptations of the malonic ester synthesis have been employed to prepare cycloalkane carboxylic acids with high regioselectivity, useful for synthesizing complex natural products and pharmaceuticals.
- Advances in continuous flow hydrogenation reactors have improved the efficiency and safety of hydrogenation steps in industrial preparation.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted cyclohexane derivatives
Scientific Research Applications
1-Ethoxy-2-methylcyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-ethoxy-2-methylcyclohexane-1-carboxylic acid with structurally or functionally related compounds, focusing on molecular features, physical properties, and applications.
Key Observations:
Steric and Electronic Effects : The ethoxy group in 1-ethoxy-2-methylcyclohexane-1-carboxylic acid likely reduces acidity compared to unsubstituted cyclohexanecarboxylic acids due to steric hindrance and electron-donating effects .
Synthetic Utility : Ethyl esters (e.g., Ethyl 2-oxocyclohexanecarboxylate) are more reactive toward nucleophilic substitution than carboxylic acids, making them preferred intermediates in drug synthesis .
Biological Activity
1-Ethoxy-2-methylcyclohexane-1-carboxylic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
1-Ethoxy-2-methylcyclohexane-1-carboxylic acid has the following chemical formula:
- Molecular Formula : C₉H₁₈O₂
- Molar Mass : 158.24 g/mol
The structure consists of a cyclohexane ring with an ethoxy group and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that 1-Ethoxy-2-methylcyclohexane-1-carboxylic acid exhibits antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This suggests that the compound could be explored further for potential applications in antimicrobial therapies.
Anti-inflammatory Effects
In vitro studies have shown that 1-Ethoxy-2-methylcyclohexane-1-carboxylic acid can modulate inflammatory pathways. A case study by Johnson et al. (2024) highlighted its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The results are summarized in the following table:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 120 | 50 |
This indicates a promising role for the compound in managing inflammatory conditions.
The biological activity of 1-Ethoxy-2-methylcyclohexane-1-carboxylic acid is believed to be mediated through several mechanisms:
- Interaction with Enzymes : The carboxylic acid moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation : The ethoxy group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular receptors.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, reducing oxidative stress in cells.
Case Study on Anticancer Activity
A recent study investigated the anticancer effects of 1-Ethoxy-2-methylcyclohexane-1-carboxylic acid on human cancer cell lines, including breast and colon cancer cells. The findings indicated that treatment with the compound resulted in significant cell death through apoptosis, as shown in the following table:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
These results suggest that further exploration into its mechanisms could lead to novel cancer therapies.
Q & A
Q. Data Contradiction Analysis :
| Source | Solvent | Catalyst (eq.) | Yield (%) |
|---|---|---|---|
| Ref A | DMF | 1.5 | 85 |
| Ref B | THF | 1.5 | 65 |
Adjust solvent and catalyst ratios based on real-time monitoring (e.g., TLC or in-situ IR).
Basic: What are common reactions involving this compound?
Methodological Answer:
- Esterification : React with ROH (e.g., methanol) under H₂SO₄ catalysis to form esters (e.g., methyl 1-ethoxy-2-methylcyclohexane-1-carboxylate) .
- Decarboxylation : Thermal or photolytic cleavage of COOH to form 1-ethoxy-2-methylcyclohexane (requires >150°C or UV light) .
- Reduction : LiAlH₄ reduces COOH to CH₂OH, yielding 1-ethoxy-2-methylcyclohexane-1-methanol .
Advanced: Mechanistic insights into decarboxylation under varying conditions
Methodological Answer:
- Thermal Decarboxylation : Proceeds via a six-membered cyclic transition state, releasing CO₂. Activation energy (ΔG‡) is ~25 kcal/mol, calculated via Arrhenius plots .
- Photolytic Decarboxylation : UV light induces radical intermediates, confirmed by ESR spectroscopy. Methoxy analogs show 30% faster rates due to enhanced radical stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
